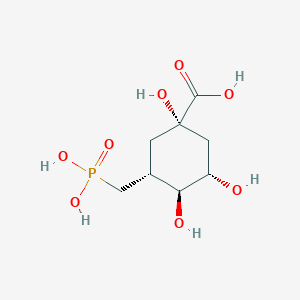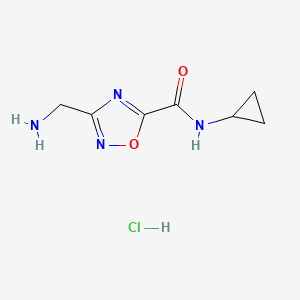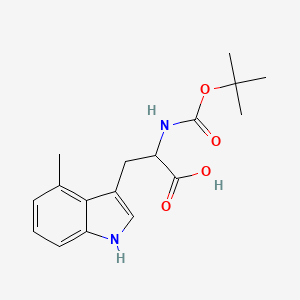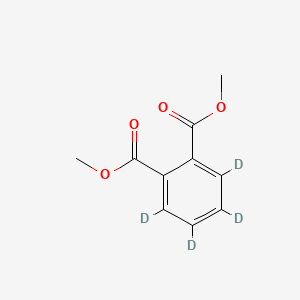
Ftalato de dimetilo-3,4,5,6-d4
Descripción general
Descripción
Dimethyl phthalate-3,4,5,6-d4 is a short-chained ester known as a phthalate acid ester . It is majorly used as a plasticizer for the production of polyvinyl chloride (PVC) and in the coating of cellulose films . It appears as a water-white liquid without significant odor .
Synthesis Analysis
The synthesis of Dimethyl phthalate-3,4,5,6-d4 involves a nucleophilic addition to phthalic anhydride in the presence of 110 mol% of FeCl3·6H2O at 90 °C .Molecular Structure Analysis
The molecular formula of Dimethyl phthalate-3,4,5,6-d4 is C10H10O4 . The IUPAC name is dimethyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate .Physical and Chemical Properties Analysis
Dimethyl phthalate-3,4,5,6-d4 has a molecular weight of 198.21 g/mol . It is denser than water and insoluble in water . The flash point is 300 °F .Aplicaciones Científicas De Investigación
Trazabilidad de Isótopos en Estudios Ambientales
- Aplicación: El ftalato de dimetilo-3,4,5,6-d4 se puede utilizar como trazador para investigar el comportamiento de los ftalatos (contaminantes ambientales comunes) en sistemas de suelo, agua y aire. Al rastrear su movimiento, los científicos obtienen información sobre las vías de degradación, la bioacumulación y los riesgos de exposición .
Estudios de Metabolismo en Toxicología
- Aplicación: El this compound sirve como un análogo marcado con isótopos estables del ftalato de dimetilo. Los investigadores lo administran a organismos de prueba (por ejemplo, roedores) y analizan su destino metabólico. Esto ayuda a identificar enzimas clave, vías e intermediarios tóxicos potenciales .
Análisis Cuantitativo por Espectrometría de Masas
- Aplicación: El this compound actúa como un estándar interno en los análisis basados en espectrometría de masas. Su patrón isotópico conocido permite la cuantificación precisa del ftalato de dimetilo no marcado en muestras complejas (por ejemplo, fluidos biológicos, matrices ambientales) .
Estudios Farmacocinéticos en el Desarrollo de Fármacos
- Aplicación: Los investigadores incorporan this compound en formulaciones de fármacos durante estudios preclínicos. Al rastrear su farmacocinética, obtienen información sobre el comportamiento del fármaco, la biodisponibilidad y la depuración .
Ensayos de Dilución de Isótopos Estables
- Aplicación: El this compound sirve como un estándar interno en los ensayos de dilución de isótopos estables. Estos ensayos se utilizan para medir niveles traza de ftalatos en muestras biológicas (por ejemplo, orina, sangre) con alta precisión .
Estudios del Mecanismo de Reacción Química
- Aplicación: Los investigadores utilizan this compound en estudios mecanísticos. Al monitorear su comportamiento durante las reacciones químicas, obtienen información sobre los pasos de ruptura de enlaces y formación de enlaces, lo que ayuda en el diseño de rutas sintéticas eficientes .
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that phthalates generally interact with various biological systems, including endocrine and reproductive systems .
Mode of Action
It’s known that phthalates can act as endocrine disruptors, interfering with hormone production and function .
Biochemical Pathways
Phthalates are known to interfere with various biochemical pathways, particularly those involved in hormone synthesis and metabolism .
Pharmacokinetics
It’s known that phthalates are rapidly metabolized and excreted, and their bioavailability can be influenced by factors such as route of exposure and individual metabolic differences .
Result of Action
Phthalates are known to have various effects at the molecular and cellular level, including disruption of hormone function, oxidative stress, and potential cytotoxicity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Dimethyl phthalate-3,4,5,6-d4. These factors can include temperature, pH, presence of other chemicals, and individual biological differences .
Análisis Bioquímico
Biochemical Properties
Dimethyl phthalate-3,4,5,6-d4 plays a significant role in biochemical reactions, particularly in the study of enzyme interactions and metabolic pathways. It interacts with various enzymes, including esterases, which catalyze the hydrolysis of ester bonds . This interaction results in the formation of methanol and phthalic acid, which can further participate in other biochemical processes . Additionally, dimethyl phthalate-3,4,5,6-d4 can bind to proteins and other biomolecules, affecting their structure and function .
Cellular Effects
Dimethyl phthalate-3,4,5,6-d4 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in detoxification and stress response pathways . Furthermore, dimethyl phthalate-3,4,5,6-d4 can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux . These effects can vary depending on the cell type and the concentration of the compound used in the experiments .
Molecular Mechanism
The molecular mechanism of dimethyl phthalate-3,4,5,6-d4 involves its interaction with various biomolecules, including enzymes and proteins. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity . Additionally, dimethyl phthalate-3,4,5,6-d4 can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in changes in the expression of genes involved in various cellular processes, including metabolism, detoxification, and stress response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dimethyl phthalate-3,4,5,6-d4 can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that dimethyl phthalate-3,4,5,6-d4 can have persistent effects on cellular function, including alterations in gene expression and metabolic pathways . These effects can be observed in both in vitro and in vivo studies, depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of dimethyl phthalate-3,4,5,6-d4 in animal models vary with different dosages. At low doses, the compound may have minimal effects on cellular function and overall health . At higher doses, dimethyl phthalate-3,4,5,6-d4 can cause toxic effects, including oxidative stress, inflammation, and disruption of metabolic pathways . These adverse effects are dose-dependent and can vary between different animal models . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its toxic effects .
Metabolic Pathways
Dimethyl phthalate-3,4,5,6-d4 is involved in various metabolic pathways, including those related to its degradation and detoxification. The compound is metabolized by esterases, resulting in the formation of methanol and phthalic acid . These metabolites can further participate in other metabolic processes, including the citric acid cycle and the pentose phosphate pathway . Additionally, dimethyl phthalate-3,4,5,6-d4 can affect the levels of other metabolites and influence overall metabolic flux .
Transport and Distribution
Within cells and tissues, dimethyl phthalate-3,4,5,6-d4 is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of dimethyl phthalate-3,4,5,6-d4 can vary depending on the cell type and the experimental conditions . Accumulation of the compound in certain tissues can lead to localized effects on cellular function and metabolism .
Subcellular Localization
Dimethyl phthalate-3,4,5,6-d4 exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, dimethyl phthalate-3,4,5,6-d4 may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism . The subcellular localization of dimethyl phthalate-3,4,5,6-d4 can also impact its interactions with other biomolecules and its overall biochemical activity .
Propiedades
IUPAC Name |
dimethyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h3-6H,1-2H3/i3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQCNGHVCWTJSM-LNFUJOGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OC)C(=O)OC)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662322 | |
| Record name | Dimethyl phthalate-3,4,5,6-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93951-89-4 | |
| Record name | Dimethyl phthalate-3,4,5,6-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


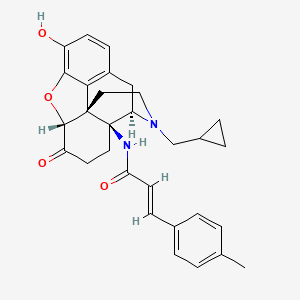
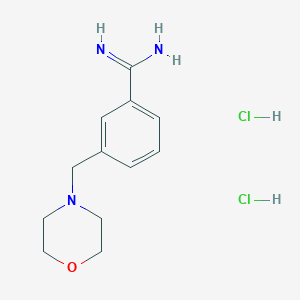
![4-Chloro-2-(methoxymethyl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B1462761.png)




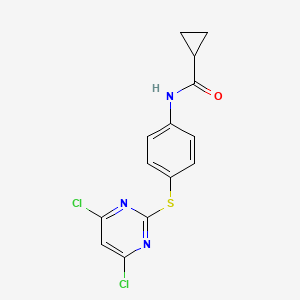
![Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1462771.png)
